An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzoyl)piperidine-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylbenzoyl)piperidine-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. In the absence of extensive, publicly available experimental data for this specific compound, this guide synthesizes information from structurally similar analogs, computational predictions, and established analytical methodologies. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior, design appropriate handling and formulation strategies, and execute robust analytical characterization. The guide details standardized protocols for the experimental determination of critical parameters such as melting point, aqueous solubility, and acid dissociation constants (pKa), providing a practical framework for the empirical validation of the compound's physicochemical profile.
Introduction: The Critical Role of Physicochemical Properties in Drug Development
The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is profoundly influenced by its fundamental physical and chemical characteristics. Properties such as melting point, solubility, and pKa are not mere data points; they are critical determinants of a drug's processability, formulation, stability, and, ultimately, its pharmacokinetic and pharmacodynamic profile. For a molecule like 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid, which incorporates a piperidine scaffold common in many pharmaceuticals, a thorough understanding of these properties is paramount.[1] The N-acylation with a 4-methylbenzoyl group introduces specific steric and electronic features that modulate the properties of the parent piperidine-3-carboxylic acid (nipecotic acid) core. This guide provides the theoretical grounding and practical methodologies to fully characterize this important molecule.
Core Molecular and Predicted Physicochemical Properties
Precise molecular identification and an initial in-silico assessment are the first steps in any comprehensive characterization.
Table 1: Core Identifiers and Computationally Predicted Properties of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | PubChemLite[2] |
| Molecular Weight | 247.29 g/mol | PubChemLite[2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O | PubChemLite[2] |
| InChIKey | BRVBACYZMACJFP-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 1.8 | PubChemLite[2] |
| Predicted pKa (Acidic) | ~3.5 - 4.5 | Estimation based on analogs |
| Predicted pKa (Basic) | Not Applicable (Amide N is non-basic) | Chemical Principles |
| Predicted Melting Point | 140 - 170 °C | Estimation based on analogs |
| Predicted Aqueous Solubility | pH-dependent, low in acidic pH | Estimation based on analogs[3][] |
Note: Predicted and estimated values are intended for guidance and should be confirmed by experimental determination.
The predicted XlogP of 1.8 suggests a moderate lipophilicity, a key factor in membrane permeability and potential for oral absorption. The acidity of the carboxylic acid group is anticipated to be in the typical range for such functionalities, while the amide nitrogen is not expected to be basic under physiological conditions.
Melting Point Determination: A Bellwether of Purity and Stability
The melting point is a fundamental thermal property that provides insights into the crystal lattice energy and purity of a solid compound. A sharp melting range is indicative of high purity, whereas a broad and depressed range often suggests the presence of impurities.[5][6]
Estimated Melting Point
Based on structurally related compounds such as 1-benzoylpiperidine-4-carboxylic acid (m.p. 144-146°C) and (S)-1-Boc-piperidine-3-carboxylic acid (m.p. 165-169°C), the melting point of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid is estimated to be in the range of 140-170°C.[7][8] The 4-methylbenzoyl group, compared to an unsubstituted benzoyl group, is not expected to drastically alter the melting point, though subtle changes in crystal packing may occur.
Experimental Protocol: Capillary Melting Point Determination
This protocol adheres to the principles outlined in major pharmacopeias for melting point determination.[9]
Objective: To determine the melting point range of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid using the capillary method.
Apparatus:
-
Digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or similar)
-
Glass capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if necessary)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in a fine, homogeneous powder form. If necessary, gently grind the sample using a mortar and pestle.
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary on a hard surface to compact the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to get a rough estimate. Allow the apparatus to cool significantly before proceeding.[6]
-
Precise Determination: Set the starting temperature to at least 10°C below the expected melting point. Set the heating rate to 1-2 °C/min to ensure thermal equilibrium.[9]
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution and efficient packing in the capillary, leading to a more accurate and sharper melting point determination.
-
Slow Heating Rate: A slow ramp rate (1-2 °C/min) is crucial for allowing the temperature of the heating block and the sample to remain in equilibrium. A fast rate can lead to an artificially high and broad melting range.[9]
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a critical factor influencing drug absorption and distribution. For a compound with both a lipophilic aromatic moiety and a polar carboxylic acid, solubility is expected to be highly dependent on pH.
Qualitative Solubility Profile and pH-Dependence
The piperidine ring itself is soluble in water.[] However, the bulky, nonpolar 4-methylbenzoyl group will significantly decrease aqueous solubility. Conversely, the carboxylic acid group provides a handle for pH-dependent solubility.
-
In acidic conditions (pH < pKa of the carboxylic acid): The carboxylic acid will be protonated and neutral (-COOH). The overall molecule will have low polarity, leading to poor aqueous solubility.
-
In basic conditions (pH > pKa of the carboxylic acid): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The resulting salt will be significantly more soluble in aqueous media.
Experimental Protocol: OECD 105 Flask Method
The Flask Method, as described in OECD Guideline 105, is suitable for compounds with solubilities above 10⁻² g/L.[10][11]
Objective: To determine the aqueous solubility of 1-(4-Methylbenzoyl)piperidine-3-carboxylic acid at a specific temperature and pH.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Analytical balance
-
pH meter
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preliminary Test: Add an excess of the compound to a small volume of water (or buffered solution) in a flask. Shake at the desired temperature (e.g., 25°C) for 24 hours. This helps to estimate the approximate solubility and the time needed to reach equilibrium.
-
Definitive Test: a. Prepare several flasks with a known volume of the test medium (e.g., purified water or a pH 7.4 buffer). b. Add an excess amount of the compound to each flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining. c. Stopper the flasks and place them in a constant temperature shaker bath. Agitate for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: a. Allow the flasks to stand in the constant temperature bath for at least 24 hours to allow undissolved material to settle. b. Centrifuge an aliquot of the suspension at high speed to pellet the remaining solid. c. Carefully withdraw a sample from the clear supernatant and immediately filter it through a syringe filter to remove any remaining particulates.
-
Quantification: a. Accurately dilute the filtered saturate solution with a suitable solvent. b. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV by comparing the peak area to a standard curve of known concentrations). c. Calculate the solubility in units such as mg/mL or mol/L.
Causality Behind Experimental Choices:
-
Use of Excess Solid: This ensures that the solution reaches saturation, which is the definition of solubility.
-
Equilibration Time: Sufficient time is required for the dynamic equilibrium between the dissolved and undissolved states to be established.
-
Centrifugation and Filtration: These steps are critical to remove all undissolved solid particles, as their presence would lead to an overestimation of the solubility.
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 1-(4-methylbenzoyl)piperidine-3-carboxylic acid (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. athabascau.ca [athabascau.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7 [chemicalbook.com]
- 9. mt.com [mt.com]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.co.jp]
